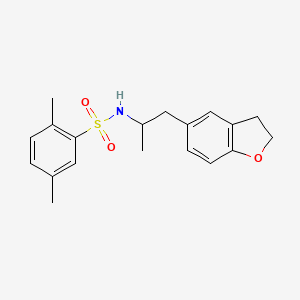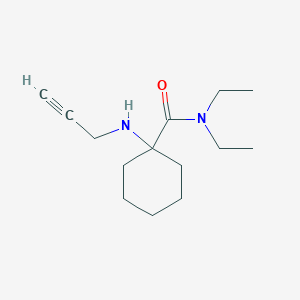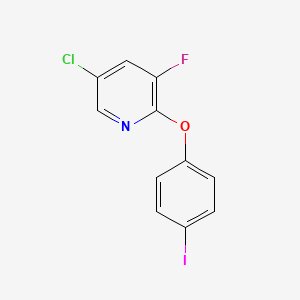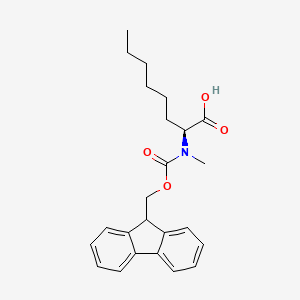![molecular formula C22H14ClF3N2O2 B2382006 5-(benciloxi)-1-[3-cloro-5-(trifluorometil)-2-piridinil]-1H-indol-3-carbaldehído CAS No. 338409-98-6](/img/structure/B2382006.png)
5-(benciloxi)-1-[3-cloro-5-(trifluorometil)-2-piridinil]-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound known for its diverse chemical and biological properties. This compound is part of the indole family, which plays a significant role in various pharmaceutical and chemical industries due to its versatile nature.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde finds applications in various fields, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: : Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: : Applied in the production of fine chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To prepare 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde, a multi-step synthetic route is typically employed. Key steps include:
Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis using phenylhydrazine and acetophenone in acidic conditions.
Functionalization of the Indole Ring: : The indole ring is then functionalized by introducing the benzyloxy and pyridinyl groups through electrophilic aromatic substitution reactions.
Addition of the Aldehyde Group: : Finally, the aldehyde group is added via a formylation reaction, often using Vilsmeier-Haack formylation.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to reduce byproducts and improve the overall process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The nitro group present in some derivatives can be reduced to amines.
Substitution: : Electrophilic substitution reactions can further modify the indole ring to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Electrophilic Reagents: : Chlorinating agents like thionyl chloride (SOCl2), sulfonation using sulfuric acid (H2SO4)
Major Products
The major products from these reactions often include carboxylic acids, amines, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, inhibiting or modifying the function of target molecules. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzyloxy)-2-pyridinyl-1H-indole-3-carbaldehyde: : Lacks the trifluoromethyl group but has similar functional groups.
5-Methoxy-1H-indole-3-carbaldehyde: : Contains a methoxy group instead of benzyloxy, altering its reactivity.
3-(Chloromethyl)-1H-indole-5-carbaldehyde: : Similar indole structure but different substituents.
Uniqueness
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde stands out due to its trifluoromethyl group, which imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems.
Conclusion
The compound 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a versatile and significant molecule with broad applications in scientific research and industry. Its unique structure and reactive functional groups make it an essential building block for various advanced chemical syntheses and biological investigations.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O2/c23-19-8-16(22(24,25)26)10-27-21(19)28-11-15(12-29)18-9-17(6-7-20(18)28)30-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEASJFASGFLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3C=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)


![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)



![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)
